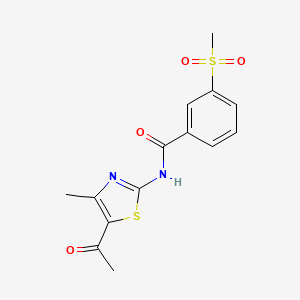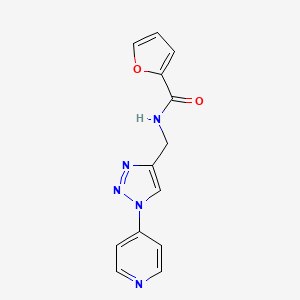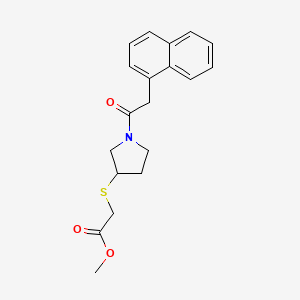![molecular formula C8H18N2O B2536888 2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol CAS No. 1807921-02-3](/img/structure/B2536888.png)
2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic molecule with both amine and alcohol functional groups. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecule likely has a chiral center at the 2-position of the pyrrolidine ring, which could potentially exist in two different enantiomeric forms .Chemical Reactions Analysis
Amines and alcohols are reactive functional groups that can undergo a variety of chemical reactions. Amines can participate in reactions like alkylation, acylation, and nucleophilic substitution, while alcohols can undergo reactions such as esterification and oxidation .Physical And Chemical Properties Analysis
While specific properties for this compound aren’t available, we can infer that it’s likely to be a polar molecule due to the presence of the amine and alcohol functional groups. This could make it soluble in polar solvents .科学的研究の応用
Ethanol's Biological Actions and Effects on Ion Channels
Research indicates that ethanol interacts with multiple receptors, including ion channels sensitive to pharmacologically relevant concentrations. These interactions, particularly with ligand-gated ion channels, play a significant role in ethanol's pharmacological effects. Ion channels that undergo desensitization, a common feature among them, may have their modulation by ethanol crucial to understanding alcohol's effects on the body. Studies suggest that ethanol's actions on apparent desensitization of receptors like type 3 serotonin, nicotinic acetylcholine, GABA-A, and AMPA receptors contribute significantly to its acute drug action on receptor function. These findings underscore the complexity of ethanol's interaction with cellular mechanisms and its potential implications for understanding similar compounds (Dopico & Lovinger, 2009).
Ethanol and Carcinogen Metabolism
Chronic ethanol consumption has been shown to induce microsomal enzymes involved in carcinogen metabolism across various tissues, enhancing levels of electrophilic metabolites from procarcinogens. Furthermore, ethanol feeding depresses the activity of O6-methylguanine transferase, crucial for repairing carcinogen-induced DNA alkylation. These effects of ethanol on carcinogen metabolism and DNA repair mechanisms could inform the study of other chemical compounds' metabolic pathways and their impact on cancer risk (Garro, Espina, Farinati, & Salvagnini, 1986).
Ethanol's Role in Energy and Biochemical Processes
Ethanol's use as a component in gasoline and its potential to increase BTEX (benzene, toluene, ethylbenzene, xylene) plume lengths in groundwater highlights the environmental impact of ethanol and similar compounds. Understanding ethanol's transport and fate in groundwater contaminated by gasohol spills provides crucial insights into managing and mitigating the environmental risks associated with the use of ethanol and potentially related chemical compounds (Powers et al., 2001).
作用機序
特性
IUPAC Name |
2-[methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-8(3-4-9-7)10(2)5-6-11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMPHJUVKNEKNV-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCN1)N(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2536817.png)
![(S)-1-(1H-benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B2536818.png)
![2-[(Z)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2536819.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2536820.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2536821.png)



